1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound characterized by the presence of a urea group attached to a thiadiazole ring and a dichlorophenyl group
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. The synthetic route often includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of Phenylpropyl Group: The phenylpropyl group is introduced via a substitution reaction.
Formation of Urea Group: The final step involves the reaction of the intermediate with an isocyanate to form the urea group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: This compound has a similar dichlorophenyl group but differs in its functional groups and overall structure.
2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Another compound with a dichlorophenyl group, but with different substituents and ring structures.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-2-13(11-6-4-3-5-7-11)16-23-24-18(26-16)22-17(25)21-15-9-8-12(19)10-14(15)20/h3-10,13H,2H2,1H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZSFSBCZKXTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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